molecular formula C16H14ClF4N3O B10962738 [4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10962738
M. Wt: 375.75 g/mol
InChI Key: IZLWYHVLEMAFRS-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, linked to a dihydroquinoline moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of chloro, methyl, and trifluoromethyl groups under controlled conditions. The final step links the pyrazole ring to the dihydroquinoline moiety through a condensation reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may employ advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones. Reduction : Reduction reactions can target the chloro and trifluoromethyl groups, potentially converting them to less electronegative substituents. Substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: : The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology : Its potential biological activity is of interest for developing new drugs, particularly those targeting specific enzymes or receptors. Medicine : Research into its pharmacological properties could lead to new treatments for various diseases, including cancer and infectious diseases. Industry : The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups can facilitate binding to these targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone: shares structural similarities with other pyrazole and quinoline derivatives, such as:

Uniqueness

The unique combination of functional groups in 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-yl)methanone imparts distinct chemical properties, such as enhanced stability and reactivity. These characteristics differentiate it from other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C16H14ClF4N3O

Molecular Weight

375.75 g/mol

IUPAC Name

[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C16H14ClF4N3O/c1-8-3-4-9-7-10(18)5-6-11(9)24(8)15(25)13-12(17)14(16(19,20)21)22-23(13)2/h5-8H,3-4H2,1-2H3

InChI Key

IZLWYHVLEMAFRS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=C(C(=NN3C)C(F)(F)F)Cl)C=CC(=C2)F

Origin of Product

United States

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